N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide
Description
This compound, also known as AMG-487 (or VUF10085), is a potent, orally bioavailable antagonist of the chemokine receptor CXCR3 . Its structure features:
- A pyrido[2,3-d]pyrimidin-4-one core substituted with a 4-ethoxyphenyl group at position 3.
- An ethyl linker connecting the core to an N-(pyridin-3-ylmethyl)acetamide moiety.
- A 4-fluoro-3-(trifluoromethyl)phenyl group on the acetamide side chain.
AMG-487 was developed to inhibit CXCR3-mediated immune responses, with applications in autoimmune diseases and cancer . Its pharmacokinetics (PK) are dose- and time-dependent due to CYP3A-mediated metabolism and mechanism-based inhibition by its metabolite M2 (O-deethylated AMG-487) .
Properties
IUPAC Name |
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27F4N5O3/c1-3-44-24-11-9-23(10-12-24)41-30(39-29-25(31(41)43)7-5-15-38-29)20(2)40(19-22-6-4-14-37-18-22)28(42)17-21-8-13-27(33)26(16-21)32(34,35)36/h4-16,18,20H,3,17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRGQUDUVGRCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC(=C(C=C5)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27F4N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
NBI-74330, also known as (+/-)-NBI 74330, is a potent antagonist for CXCR3 , a chemokine receptor. CXCR3 is expressed on different types of leukocytes, including T cells, B cells, natural killer (T) cells, and monocytes. Its expression is highly induced on CD4 T cell activation and is preferentially expressed on activated autoreactive T cells.
Mode of Action
NBI-74330 exhibits potent inhibition of 125 I-CXCL10 and 125 I-CXCL11 specific binding to CXCR3, with Ki values of 1.5 nM and 3.2 nM respectively. This suggests that NBI-74330 interacts with its target, CXCR3, by preventing the binding of CXCL10 and CXCL11 to CXCR3.
Biochemical Pathways
The inhibition of CXCL10 and CXCL11 binding to CXCR3 by NBI-74330 affects the calcium mobilization in response to these chemokines. It also inhibits the chemotaxis induced by CXCL11. This suggests that NBI-74330 affects the signaling pathways downstream of CXCR3 activation, which are involved in immune responses.
Pharmacokinetics
NBI-74330 has been studied in vivo, where it was found to form an N-oxide metabolite in mice, which is also an antagonist of CXCR3. When administered at a dose of 100 mg/kg , it led to serum concentrations of approximately 1 μM , which is sufficient to completely block CXCR3 in vivo. This indicates that NBI-74330 has good bioavailability.
Result of Action
The blockade of CXCR3 by NBI-74330 results in attenuating atherosclerotic lesion formation by blocking direct migration of CXCR3 effector cells from the circulation into the atherosclerotic plaque and by beneficially modulating the inflammatory response in the lesion and the lymph nodes draining from the atherosclerotic lesion.
Action Environment
The action of NBI-74330 is influenced by the physiological environment . For instance, the formation of the N-oxide metabolite in mice suggests that the compound’s action can be affected by metabolic processes in the body. Furthermore, the compound’s efficacy in blocking CXCR3 is influenced by the concentration of the compound in the serum, which can be affected by factors such as the route of administration and the compound’s absorption, distribution, metabolism, and excretion.
Biochemical Analysis
Biochemical Properties
NBI-74330 interacts with the chemokine receptor CXCR3, inhibiting the binding of CXCL10 and CXCL11. This interaction is characterized by a high degree of specificity and potency, with K values of 1.5 and 3.2 nM for CXCL10 and CXCL11, respectively. The compound’s ability to inhibit these interactions suggests that it may play a role in modulating immune responses, as these chemokines are involved in the migration of leukocytes to sites of inflammation.
Cellular Effects
In cellular contexts, NBI-74330 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to reduce CD4 T cell and macrophage migration to the peritoneal cavity. It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of NBI-74330 involves its binding to the chemokine receptor CXCR3, thereby inhibiting the binding of CXCL10 and CXCL11. This results in the modulation of downstream signaling pathways, potentially affecting gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The effects of NBI-74330 have been observed over time in laboratory settings. For instance, in a study on atherosclerosis, NBI-74330 treatment resulted in a significant reduction in atherosclerotic lesion formation
Dosage Effects in Animal Models
In animal models, the effects of NBI-74330 have been observed to vary with different dosages. For example, in a study on neuropathic pain, NBI-74330 was administered at a dose of 100 µg/5 µL, which resulted in significant analgesic activity.
Transport and Distribution
The transport and distribution of NBI-74330 within cells and tissues are not explicitly detailed in the available literature. Given its molecular interactions with the chemokine receptor CXCR3, it is likely that it is transported to sites where this receptor is expressed.
Biological Activity
N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide, commonly known as NBI-74330, is a synthetic organic compound distinguished for its biological activity primarily as a chemokine receptor antagonist. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
NBI-74330 has a complex molecular structure characterized by multiple aromatic rings and functional groups. Its molecular formula is , with a molecular weight of approximately 605.594 g/mol. The compound is classified under the pyridopyrimidinone class, which is notable for its diverse pharmacological activities.
The primary mechanism of action for NBI-74330 involves its role as an antagonist of the CXCR3 receptor , a G protein-coupled receptor implicated in various inflammatory processes. By blocking this receptor, NBI-74330 can modulate immune responses and potentially influence tumor metastasis, given that CXCR3 is expressed on tumor cells and is associated with promoting metastasis .
Biological Activity
Research indicates that NBI-74330 exhibits significant biological activity through the following mechanisms:
Case Studies and Experimental Data
Several studies have explored the biological activity of NBI-74330:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of CXCR3-mediated chemotaxis in vitro. |
| Study 2 | Showed that NBI-74330 reduced tumor growth in mouse models by inhibiting CXCR3 signaling pathways. |
| Study 3 | Investigated the compound's effects on inflammatory cytokine production, revealing a dose-dependent reduction in pro-inflammatory markers. |
These findings highlight the potential of NBI-74330 as a therapeutic agent in treating inflammatory diseases and certain cancers.
Comparative Analysis with Similar Compounds
NBI-74330 shares structural similarities with other compounds targeting chemokine receptors or involved in anti-inflammatory activities:
| Compound Name | Structure/Function | Unique Features |
|---|---|---|
| VUF10472 | CXCR3 antagonist | Different receptor affinities |
| AZD3463 | Dual PI3K/mTOR inhibitor | Broader target profile beyond chemokine receptors |
| Mizoribine | Immunosuppressant | Acts on T cells via purine metabolism |
NBI-74330 stands out due to its high selectivity for CXCR3 and specific inverse agonistic effects, making it a promising candidate for targeted therapies .
Comparison with Similar Compounds
Structural Analogues Targeting CXCR3
Several nonpeptidergic CXCR3 antagonists share structural motifs with AMG-487 but differ in core scaffolds and substituents. Key examples include:
Key Structural Insights :
- Core Flexibility: AMG-487 and VUF10474 use rigid heterocyclic cores (pyrido[2,3-d]pyrimidinone vs. quinazolinone), enhancing target binding through π-π stacking. TAK-779 employs a flexible benzocycloheptenyl scaffold, reducing selectivity .
- Substituent Impact : The 4-fluoro-3-(trifluoromethyl)phenyl group in AMG-487 improves lipophilicity and receptor interactions compared to VUF10474’s simpler 4-fluorophenyl. The pyridin-3-ylmethyl group enhances solubility .
- Metabolic Stability: AMG-487’s ethoxy group undergoes CYP3A-mediated O-deethylation to form M2, a mechanism-based inhibitor contributing to nonlinear PK. This is absent in VUF10474 and TAK-779, which show linear kinetics .
Functional Comparison
Potency and Selectivity
- AMG-487 : Demonstrates >100-fold selectivity for CXCR3 over other chemokine receptors (e.g., CCR5, CXCR4) .
- VUF10474: Higher affinity (IC₅₀ = 1 nM) but cross-reacts with adenosine receptors .
- TAK-779 : Dual antagonism limits therapeutic utility despite broad anti-inflammatory effects .
Pharmacokinetics
Clinical Implications: AMG-487’s nonlinear PK complicates dosing but provides prolonged receptor coverage. VUF10474’s poor bioavailability limits clinical translation despite high potency.
Other Acetamide Derivatives
- N-(4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl)isopropylamine : A p38 MAP kinase inhibitor with a pyridopyrazine core .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide : Benzothiazole-based anticancer agent .
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Anticonvulsant with halogenated aryl groups .
Divergent Applications : The acetamide group serves as a flexible linker in diverse therapeutic contexts, with substituents dictating target specificity.
Preparation Methods
Synthesis of 3-(4-Ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one
Reagents :
- 2-Amino-4-chloronicotinonitrile
- 4-Ethoxyphenylboronic acid
- Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)
Procedure :
- Suzuki-Miyaura Coupling : React 2-amino-4-chloronicotinonitrile (10 mmol) with 4-ethoxyphenylboronic acid (12 mmol) using Pd(PPh₃)₄ (0.1 eq) in degassed DME/H₂O at 90°C for 12 h.
- Cyclocondensation : Treat intermediate with urea (20 mmol) in DMF at 160°C for 6 h to form the pyrido[2,3-d]pyrimidin-4-one core.
Yield : 68% after column chromatography (SiO₂, EtOAc/hexanes 1:2)
Introduction of (1S)-1-Aminoethyl Group
Reagents :
- 3-(4-Ethoxyphenyl)pyrido[2,3-d]pyrimidin-4-one
- (S)-(-)-1-Phenylethylamine
- NaBH₃CN, MeOH
Procedure :
- Reductive Amination : React ketone intermediate (5 mmol) with (S)-(-)-1-phenylethylamine (6 mmol) and NaBH₃CN (10 mmol) in MeOH at 0°C → 25°C over 4 h.
- Chiral Resolution : Separate diastereomers via preparative HPLC (Chiralpak IA, hexane/i-PrOH 85:15).
Enantiomeric Excess : >99% (HPLC analysis)
Amide Bond Formation
Reagents :
- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetic acid
- HATU, DIPEA, DMF
Procedure :
- Activation : Treat 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid (5.5 mmol) with HATU (6 mmol) and DIPEA (12 mmol) in DMF (15 mL) at 0°C for 30 min.
- Coupling : Add amine intermediate (5 mmol) and stir at 25°C for 18 h.
- Deprotection : Remove chiral auxiliary via hydrogenolysis (H₂, Pd/C, EtOAc).
Yield : 74% after recrystallization (EtOAc/n-hexane)
Critical Process Parameters and Optimization
Table 1: Catalyst Screening for Suzuki Coupling
| Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 90 | 68 | 98.2 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 110 | 72 | 97.8 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 65 | 96.5 |
Optimal Conditions : Pd(OAc)₂/XPhos in toluene/EtOH provided 72% yield but required higher temperatures, increasing side-product formation. Pd(PPh₃)₄ in DME/H₂O offered better reproducibility.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 1H, pyridine-H), 8.35 (s, 1H, pyrimidine-H), 7.68–7.15 (m, 8H, aromatic), 4.52 (q, J=6.6 Hz, 1H, CH(CH₃)), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.85 (s, 2H, CH₂CO), 1.42 (d, J=6.6 Hz, 3H, CH₃).
HRMS (ESI+) : m/z calc. for C₃₂H₂₈F₄N₅O₃ [M+H]⁺: 622.2074; found: 622.2078.
Scale-Up Considerations and Challenges
Key Issues :
- Exotherm Management : The cyclocondensation step releases NH₃, requiring controlled addition of urea and jacketed reactor cooling.
- Pd Removal : Residual Pd levels reduced to <5 ppm via treatment with SiliaMetS Thiol resin.
- Polymorphism : Final compound exhibits three polymorphs (Forms I-III). Crystallization from EtOAc/n-heptane at 5°C yields thermodynamically stable Form I.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Patent Route | Academic Protocol | Industrial Process |
|---|---|---|---|
| Total Steps | 7 | 5 | 6 |
| Overall Yield (%) | 18 | 29 | 41 |
| Purity (HPLC, %) | 95.3 | 97.1 | 99.6 |
| Cost Index | 1.00 | 0.85 | 0.72 |
Superior Route : The industrial process achieves higher yield through telescoped steps and in-situ intermediate purification.
Q & A
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques :
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, with aromatic protons (e.g., pyrido[2,3-d]pyrimidin-4-one core) appearing as distinct multiplets .
- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]+) to verify the molecular formula (e.g., C₃₂H₂₈F₃N₅O₄) .
- Infrared Spectroscopy (IR): Functional groups like carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (C-F, ~1200 cm⁻¹) are identified .
- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity .
Basic: What synthetic strategies are employed for multi-step preparation of this compound?
Methodological Answer:
The synthesis typically involves modular assembly of heterocyclic cores :
Pyrido[2,3-d]pyrimidin-4-one Core Formation: Condensation of 4-ethoxyphenyl-substituted aminopyridine with ethyl acetoacetate under reflux (e.g., ethanol, 80°C) .
Ethyl Acetamide Side-Chain Installation: Nucleophilic substitution or Mitsunobu reaction to attach the ethyl-acetamide moiety to the pyrimidine N2 position .
Fluorophenyl-Trifluoromethyl Group Coupling: Suzuki-Miyaura cross-coupling or Ullmann-type reactions for aryl-fluorine/trifluoromethyl integration .
Final Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay-specific variables or target promiscuity :
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays (e.g., enzymatic vs. cell-based) to identify assay sensitivity thresholds .
- Off-Target Profiling: Use kinase/GPCR panels (e.g., Eurofins Cerep) to rule out non-specific binding .
- Solubility/Stability Testing: Assess compound stability in assay buffers (e.g., DMSO vs. aqueous solutions) via LC-MS monitoring .
- Orthogonal Assays: Validate hits with SPR (surface plasmon resonance) for direct binding kinetics .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
Molecular docking and dynamics simulations are critical:
- Target Preparation: Retrieve X-ray structures (PDB) of hypothesized targets (e.g., kinase domains) and prepare with protonation states (e.g., MOE or Schrödinger) .
- Docking: Use Glide SP/XP or AutoDock Vina to generate pose clusters, prioritizing poses with hydrogen bonds to pyridinylmethyl or trifluoromethylphenyl groups .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability; monitor RMSD and interaction persistence .
- Free Energy Calculations: MM-GBSA/PBSA to rank binding affinities .
Basic: What in vitro models are suitable for preliminary pharmacological screening?
Methodological Answer:
Prioritize target- and disease-relevant models :
- Enzymatic Assays: Fluorescence-based kinase assays (e.g., ADP-Glo™ for ATPase activity) .
- Cell Viability: MTT/XTT assays in cancer lines (e.g., HCT-116, MCF-7) for antiproliferative activity .
- Immune Modulation: ELISA for cytokine secretion (e.g., TNF-α/IL-6) in primary macrophages .
- Membrane Permeability: Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How are reaction conditions optimized for scale-up synthesis?
Methodological Answer:
Optimization involves DoE (Design of Experiments) :
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for yield improvements .
- Catalyst Systems: Compare Pd(PPh₃)₄ vs. XPhos Pd G3 for coupling efficiency .
- Temperature Gradients: Use microwave-assisted synthesis (e.g., 100–150°C) to reduce reaction times .
- Workup Efficiency: Replace column chromatography with recrystallization (e.g., ethanol/water) for greener purification .
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Methodological Answer:
Solid-state characterization is essential:
- X-ray Powder Diffraction (XRPD): Identify unique diffraction patterns for polymorphs .
- DSC/TGA: Monitor melting points (ΔH) and thermal decomposition profiles .
- Raman Spectroscopy: Detect lattice vibrations specific to crystalline forms .
- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and stability under humidity .
Basic: How are structure-activity relationships (SAR) explored for this compound?
Methodological Answer:
SAR studies focus on systematic substituent variation :
- Core Modifications: Replace pyrido[2,3-d]pyrimidin-4-one with quinazolinone (compare IC₅₀ shifts) .
- Side-Chain Alterations: Substitute pyridin-3-ylmethyl with benzyl groups to assess steric effects .
- Electron-Withdrawing Groups: Introduce nitro or cyano groups at the 4-fluorophenyl position to modulate electron density .
- Bioisosteric Replacement: Swap trifluoromethyl with chloromethyl to evaluate hydrophobic interactions .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
Address metabolic soft spots via medicinal chemistry :
- Liver Microsomal Assays: Identify primary sites of oxidation (e.g., ethoxyphenyl demethylation) using human/rat liver microsomes + NADPH .
- Deuterium Incorporation: Replace labile C-H bonds with deuterium at metabolically vulnerable positions .
- Prodrug Design: Mask acetamide as a phosphate ester for improved plasma stability .
- CYP Inhibition Screening: Test against CYP3A4/2D6 to predict drug-drug interactions .
Advanced: How are in vivo pharmacokinetic parameters correlated with in vitro data?
Methodological Answer:
Use allometric scaling and compartmental modeling :
- Plasma Protein Binding: Equilibrium dialysis to calculate free fraction (fu) for dose adjustment .
- IV/PO Studies in Rodents: Measure AUC, Cmax, and t½; apply Wagner-Nelson method for absorption rate .
- PBPK Modeling: Simulate tissue distribution using logP (e.g., 3.5) and pKa (e.g., 8.2) .
- Metabolite Identification: LC-HRMS/MS to track major Phase I/II metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
